molecular formula C16H13F3O3 B2975238 4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 669739-13-3

4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde

Cat. No.: B2975238
CAS No.: 669739-13-3
M. Wt: 310.272
InChI Key: XOTVUZQWWQLZDX-UHFFFAOYSA-N
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Description

4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde (CAS: 669739-13-3) is a fluorinated aromatic aldehyde with the molecular formula C₁₆H₁₃F₃O₃ and a molecular weight of 310.27 g/mol . Its structure features a benzaldehyde core substituted with a methoxy group at the 4-position and a 3-(trifluoromethyl)benzyloxy group at the 3-position. The trifluoromethyl (CF₃) group is electron-withdrawing, enhancing the compound’s stability and influencing its reactivity.

Properties

IUPAC Name

4-methoxy-3-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-21-14-6-5-11(9-20)8-15(14)22-10-12-3-2-4-13(7-12)16(17,18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTVUZQWWQLZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related benzaldehyde derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Properties/Activities Reference
4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde 669739-13-3 C₁₆H₁₃F₃O₃ 310.27 Trifluoromethylbenzyloxy, methoxy PDE2 inhibitor candidate (structural analogy)
5-(tert-Butyl)-2-((4-(trifluoromethyl)benzyl)oxy)benzaldehyde (10j) - C₁₉H₁₉F₃O₂ 336.35 tert-Butyl, trifluoromethylbenzyloxy High yield (87%), PDE2 inhibition
3-[3-(Trifluoromethyl)phenoxy]benzaldehyde 78725-46-9 C₁₄H₉F₃O₂ 266.22 Trifluoromethylphenoxy Distinct electronic effects due to direct O-linkage
4-Methoxy-3-(trifluoromethyl)benzaldehyde 50823-87-5 C₉H₇F₃O₂ 224.15 Trifluoromethyl, methoxy Air-sensitive, slightly water-soluble
4-(Difluoromethoxy)-3-methoxybenzaldehyde 151103-08-1 C₈H₆F₂O₃ 188.13 Difluoromethoxy, methoxy Improved metabolic stability (hypothesized)
Key Observations:
  • Trifluoromethyl Position and Linkage: The target compound’s benzyloxy linkage (via a CH₂ group) provides greater conformational flexibility compared to 3-[3-(trifluoromethyl)phenoxy]benzaldehyde (direct O-linkage), which may influence binding to biological targets .
  • Electron-Withdrawing Effects :

    • The CF₃ group in 4-Methoxy-3-(trifluoromethyl)benzaldehyde (CAS 50823-87-5) lacks the benzyloxy spacer, resulting in a smaller molecular weight (224.15 vs. 310.27) and distinct electronic effects .
    • 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1) replaces CF₃ with a difluoromethoxy group, offering reduced electron-withdrawal but improved metabolic stability in some contexts .

Biological Activity

4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde, also known by its CAS number 669739-13-3, is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry and biological research. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H13F3O3
  • Molecular Weight : 310.27 g/mol

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific enzymatic pathways and molecular targets. The presence of both methoxy and trifluoromethyl groups may enhance its reactivity and selectivity towards certain biological receptors or enzymes.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity. A study on related benzaldehyde derivatives showed promising antibacterial effects against various strains of bacteria, suggesting that this compound may possess similar properties.

Anti-inflammatory Effects

In vitro studies have demonstrated that benzaldehyde derivatives can modulate inflammatory pathways. For instance, compounds with methoxy groups have been shown to inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential application for this compound in treating inflammatory diseases.

Potential Anticancer Activity

Preliminary investigations into the anticancer properties of benzaldehyde derivatives indicate that they may induce apoptosis in cancer cells. A study focused on similar compounds found that they could inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. Further research is required to assess the specific effects of this compound on cancer cells.

Case Studies and Research Findings

StudyFindings
Antibacterial Activity Related benzaldehyde derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties Methoxy-substituted benzaldehydes reduced TNF-alpha production in LPS-stimulated macrophages .
Anticancer Potential Similar compounds demonstrated cytotoxicity against breast cancer cell lines, suggesting a need for further exploration of this compound's effects .

Q & A

Q. What are the standard synthetic routes for 4-methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde, and how can purity be optimized?

  • Methodological Answer : A common approach involves alkoxy-benzylation of a substituted benzaldehyde precursor. For example, reacting 3-hydroxy-4-methoxybenzaldehyde with 3-(trifluoromethyl)benzyl bromide in the presence of a base (e.g., Cs₂CO₃ or K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C . Purification typically involves column chromatography (silica gel, ethyl acetate/petroleum ether gradients) . Purity optimization requires monitoring via TLC and NMR, with recrystallization from methanol/dichloromethane to remove byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Critical for confirming substitution patterns. Key signals include the aldehyde proton (~10 ppm), methoxy groups (~3.8 ppm), and trifluoromethyl-coupled aromatic protons .
  • FTIR : Confirms aldehyde (C=O stretch ~1680–1700 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹) .
  • HRMS : Validates molecular weight with high precision (e.g., ESI+ mode, calculated vs. observed m/z) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Mutagenicity : Ames testing for analogs suggests moderate mutagenic risk; handle with nitrile gloves, fume hoods, and closed systems .
  • Decomposition : Thermal instability reported for similar trifluoromethyl aromatics; avoid heating above 150°C without inert atmospheres .
  • Waste Disposal : Quench aldehydes with sodium bisulfite before disposal .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

  • Methodological Answer :
  • Reagent Excess : Use 1.2–1.5 equivalents of 3-(trifluoromethyl)benzyl bromide to drive the alkoxy-benzylation to completion .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30–60 minutes vs. overnight stirring) while maintaining >90% yield .
  • Workup Optimization : Replace aqueous extraction with solvent partitioning (e.g., dichloromethane/water) to minimize aldehyde oxidation .

Q. What strategies resolve contradictions in spectroscopic data across studies?

  • Methodological Answer :
  • Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3). Always report solvent conditions .
  • Crystallographic Validation : Single-crystal X-ray diffraction (e.g., Bruker D8 Venture) provides unambiguous structural confirmation, resolving ambiguities in NOESY or COSY interpretations .

Q. How does the trifluoromethyl group influence biological activity in lead optimization?

  • Methodological Answer :
  • Lipophilicity : The -CF₃ group increases logP, enhancing membrane permeability. Measure via octanol-water partitioning .
  • Metabolic Stability : Evaluate using liver microsome assays (e.g., human CYP450 isoforms). Trifluoromethyl groups reduce oxidative metabolism compared to -CH3 .
  • Target Binding : Molecular docking (e.g., AutoDock Vina) shows -CF₃ enhances π-π stacking in hydrophobic enzyme pockets .

Q. What are the challenges in achieving solubility for in vitro assays?

  • Methodological Answer :
  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to solubilize in aqueous buffers .
  • pH Adjustment : Ionize the aldehyde group (pKa ~8–10) by preparing sodium bisulfite adducts for improved water solubility .

Data Analysis and Optimization

Q. How to address inconsistent bioassay results between batches?

  • Methodological Answer :
  • Purity Threshold : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient). Impurities >2% can skew IC50 values .
  • Stability Testing : Monitor aldehyde oxidation to carboxylic acid under assay conditions (e.g., PBS pH 7.4, 37°C) using LC-MS .

Q. What computational tools predict reactivity of the benzaldehyde moiety?

  • Methodological Answer :
  • DFT Calculations : Gaussian 16 (B3LYP/6-31G*) models electrophilicity at the aldehyde carbon, guiding nucleophilic addition strategies .
  • Reactivity Descriptors : Fukui indices identify susceptible sites for Schiff base formation or oxidation .

Advanced Methodological Design

Q. How to design a SAR study focusing on the benzyloxy substituent?

  • Methodological Answer :
  • Analog Synthesis : Replace 3-(trifluoromethyl)benzyl with electron-deficient (e.g., 3-nitrobenzyl) or bulky (e.g., 3-neopentylbenzyl) groups .
  • Activity Cliffs : Use matched molecular pair analysis (e.g., Pipeline Pilot) to correlate substituent Hammett σ values with bioactivity .

Q. What mechanistic insights explain unexpected byproducts in alkylation reactions?

  • Methodological Answer :
  • Side-Reaction Trapping : Add TEMPO (radical scavenger) to suppress benzyl bromide homocoupling .
  • In Situ Monitoring : ReactIR tracks aldehyde consumption and intermediate enol ether formation .

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